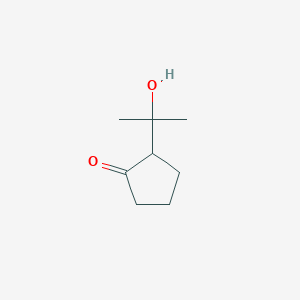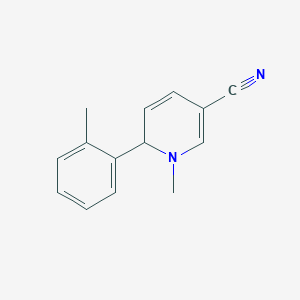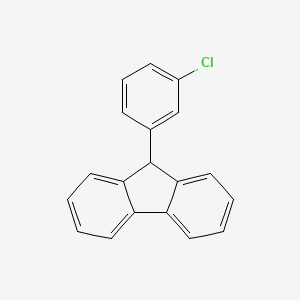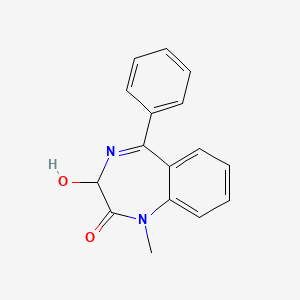
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, in particular, has unique structural features that contribute to its specific pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of an appropriate benzodiazepine precursor with a hydroxylating agent. One common method involves the use of methanesulfonic acid under reflux conditions in methanol to achieve the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry protocols are often employed to minimize environmental impact and ensure sustainable production practices .
化学反応の分析
Types of Reactions
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which may exhibit different pharmacological activities. These derivatives are often explored for their potential therapeutic applications .
科学的研究の応用
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies investigating the mechanisms of action of benzodiazepines and their effects on biological systems.
Medicine: It is explored for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
作用機序
The mechanism of action of 3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and decreased neuronal excitability .
類似化合物との比較
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Temazepam: A benzodiazepine derivative used primarily for the treatment of insomnia.
Oxazepam: A metabolite of diazepam with anxiolytic and sedative effects.
Uniqueness
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific hydroxyl group, which contributes to its distinct pharmacokinetic and pharmacodynamic profile. This structural feature may result in different metabolic pathways and therapeutic effects compared to other benzodiazepines .
特性
CAS番号 |
25177-93-9 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-18-13-10-6-5-9-12(13)14(17-15(19)16(18)20)11-7-3-2-4-8-11/h2-10,15,19H,1H3 |
InChIキー |
KNHIEESWXQZBEJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)O)C3=CC=CC=C3 |
溶解性 |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


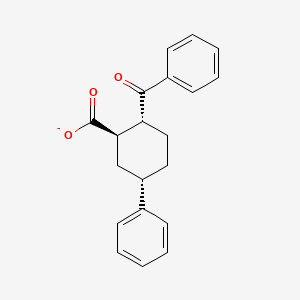

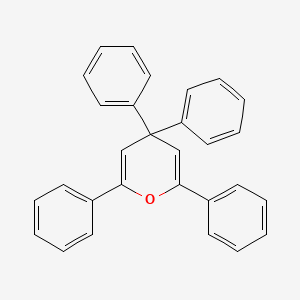
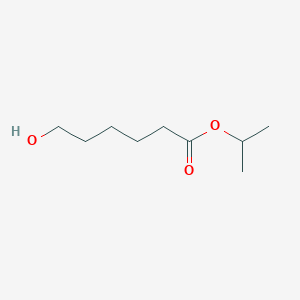
![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)

![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
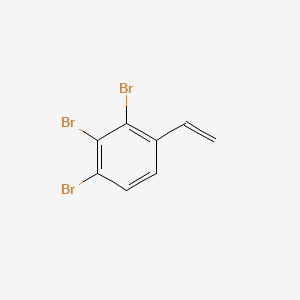
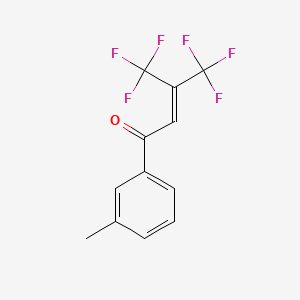
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)

